N-carbamothioylthiophene-2-carboxamide
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Description
N-Carbamothioylthiophene-2-carboxamide is a chemical compound with the formula C6H6N2OS2 and a molecular weight of 186.25 g/mol .
Synthesis Analysis
The synthesis of thiophene-2-carboxamide derivatives, which includes this compound, involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The synthesized derivatives were characterized using IR, 1H NMR, and mass spectroscopic analyses .Molecular Structure Analysis
The molecular structure of this compound is influenced by its chemical composition. The density functional theory (DFT) was used to study the molecular and electronic properties of the synthesized products . They exhibited a close HOMO–LUMO energy gap, with the amino derivatives having the highest and the methyl derivatives having the lowest .Scientific Research Applications
Antibacterial and Antifungal Applications
- Metal-based compounds derived from N-carbamothioylthiophene-2-carboxamide, such as those synthesized with cobalt(II), copper(II), nickel(II), and zinc(II), demonstrate significant in vitro antibacterial and antifungal activities against a range of bacterial and fungal strains. These metal complexes are more potent than the parent ligands, indicating their potential as effective antimicrobial agents (Hanif, Chohan, Winum, & Akhtar, 2014).
Synthesis and Structural Characterization
- N,N'-bis(thiophene-2-carboxamido)-1,3-diaminopropanol and its Cu(II) and Zn(II) complexes were synthesized and characterized, showing good to moderate antibacterial effects against E. coli. These complexes exhibit enhanced activities compared to the parent ligands, suggesting their utility in antibacterial applications (Aktan, Gündüzalp, & Özmen, 2017).
Properties
IUPAC Name |
N-carbamothioylthiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS2/c7-6(10)8-5(9)4-2-1-3-11-4/h1-3H,(H3,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYGXRPHTDEIQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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